N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]furan-2-carboxamide
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Overview
Description
Thiophene is a five-membered ring compound with one sulfur atom . It’s an essential heterocyclic compound with various applications in industrial chemistry and material science . Furan is a five-membered ring compound with one oxygen atom. Both thiophene and furan are aromatic and have a variety of properties and applications.
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. Thiophene rings can participate in a variety of reactions, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Thiophene derivatives generally have interesting electronic properties and can be used in the development of organic semiconductors .Scientific Research Applications
Synthesis and Reactivity
N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]furan-2-carboxamide is a subject of interest in synthetic chemistry, particularly in the synthesis and reactivity of furan derivatives. Research has demonstrated the synthesis of related compounds through the coupling of amines with furan-2-carbonyl chloride, followed by reactions such as nitration, bromination, formylation, and acylation (Aleksandrov & El’chaninov, 2017). These methodologies provide pathways for the creation of a wide array of furan derivatives, showcasing the versatility of the furan moiety in synthetic organic chemistry.
Biological Activities
Some furan-2-carboxamide derivatives exhibit significant biological activities, including antimicrobial properties. Studies have found that certain N-substituted furan-2-carboxamide derivatives show good activity against various strains of bacteria and yeasts, highlighting their potential as antimicrobial agents (Popiołek, Biernasiuk, & Malm, 2016). Moreover, furan-carboxamide derivatives have been identified as novel inhibitors of lethal H5N1 influenza A virus, demonstrating the potential of furan derivatives in antiviral research (Yongshi et al., 2017).
Advanced Materials and Technologies
Furan derivatives are also explored for their applications in advanced materials and technologies. For instance, phenothiazine derivatives with furan linkers have been synthesized and utilized in dye-sensitized solar cells, revealing the impact of conjugated linkers on device performance and showing improved solar energy conversion efficiency (Kim et al., 2011). This research indicates the potential of furan derivatives in enhancing the efficiency of renewable energy technologies.
Neurological Research
In neurological research, furan derivatives have been investigated for their potential in imaging and diagnosing neuroinflammatory conditions. For example, PET imaging of microglia by targeting the macrophage colony-stimulating factor 1 receptor (CSF1R) with a specific furan-carboxamide derivative has provided insights into neuroinflammation associated with various neuropsychiatric disorders (Horti et al., 2019). This research underscores the utility of furan derivatives in the development of diagnostic tools for neurological conditions.
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They have been found to interact with a variety of targets, including voltage-gated sodium channels .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. For instance, articaine, a 2,3,4-trisubstituent thiophene, acts as a voltage-gated sodium channel blocker .
Biochemical Pathways
Thiophene-based compounds have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These effects suggest that these compounds may interact with multiple biochemical pathways.
Pharmacokinetics
The pharmacokinetic properties of other thiophene-based compounds have been studied . For instance, in a study on the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide, it was found that the product reached >99.5% ee (enantiomeric excess) with a rate of formation similar to those measured with 16–26 g/l substrate .
Result of Action
Thiophene-based compounds have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Action Environment
In a study on the bioreduction of n-methyl-3-oxo-3-(thiophen-2-yl)propanamide, it was found that the enantiomeric excess of the product diminished with 35–40 g substrate/l .
Future Directions
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-13(16,7-10-4-6-18-8-10)9-14-12(15)11-3-2-5-17-11/h2-6,8,16H,7,9H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDKKEYHFOCRPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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